

# Propoxyphene Hydrochloride: A Technical Guide to Receptor Binding Affinity

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## Compound of Interest

Compound Name: *Propoxyphene hydrochloride*

Cat. No.: *B1679653*

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This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of **propoxyphene hydrochloride**. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this compound's complex pharmacology. Propoxyphene, a centrally acting opioid analgesic, has a multifaceted interaction profile with various receptors and ion channels, which is critical for understanding both its therapeutic effects and its associated toxicities.

## Core Receptor Binding Profile of Propoxyphene

Propoxyphene's primary mechanism of action is through its agonist activity at opioid receptors. However, its interaction with other non-opioid receptors and ion channels contributes significantly to its overall pharmacological and toxicological profile, particularly its cardiotoxicity.

## Quantitative Receptor Binding Data

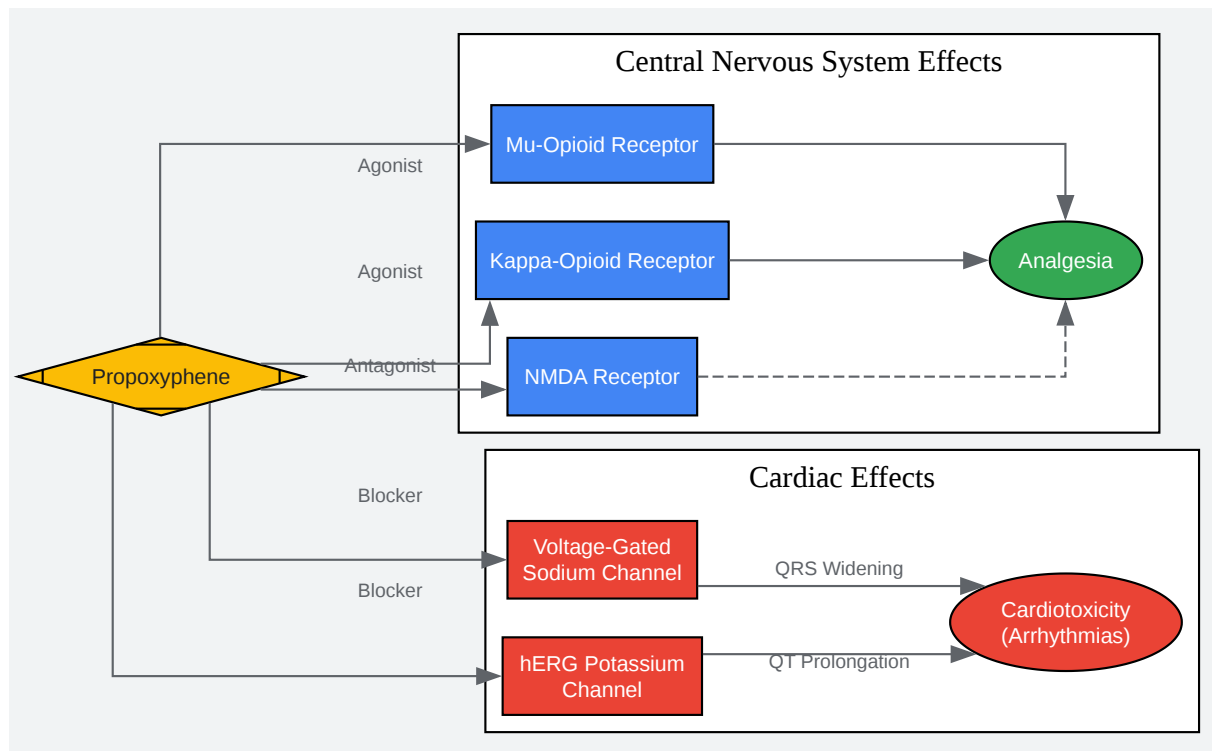
The binding affinities of propoxyphene and its metabolite, norpropoxyphene, have been characterized at several key physiological targets. The data, presented in terms of the inhibitory constant ( $K_i$ ) and the half-maximal inhibitory concentration ( $IC_{50}$ ), are summarized below.

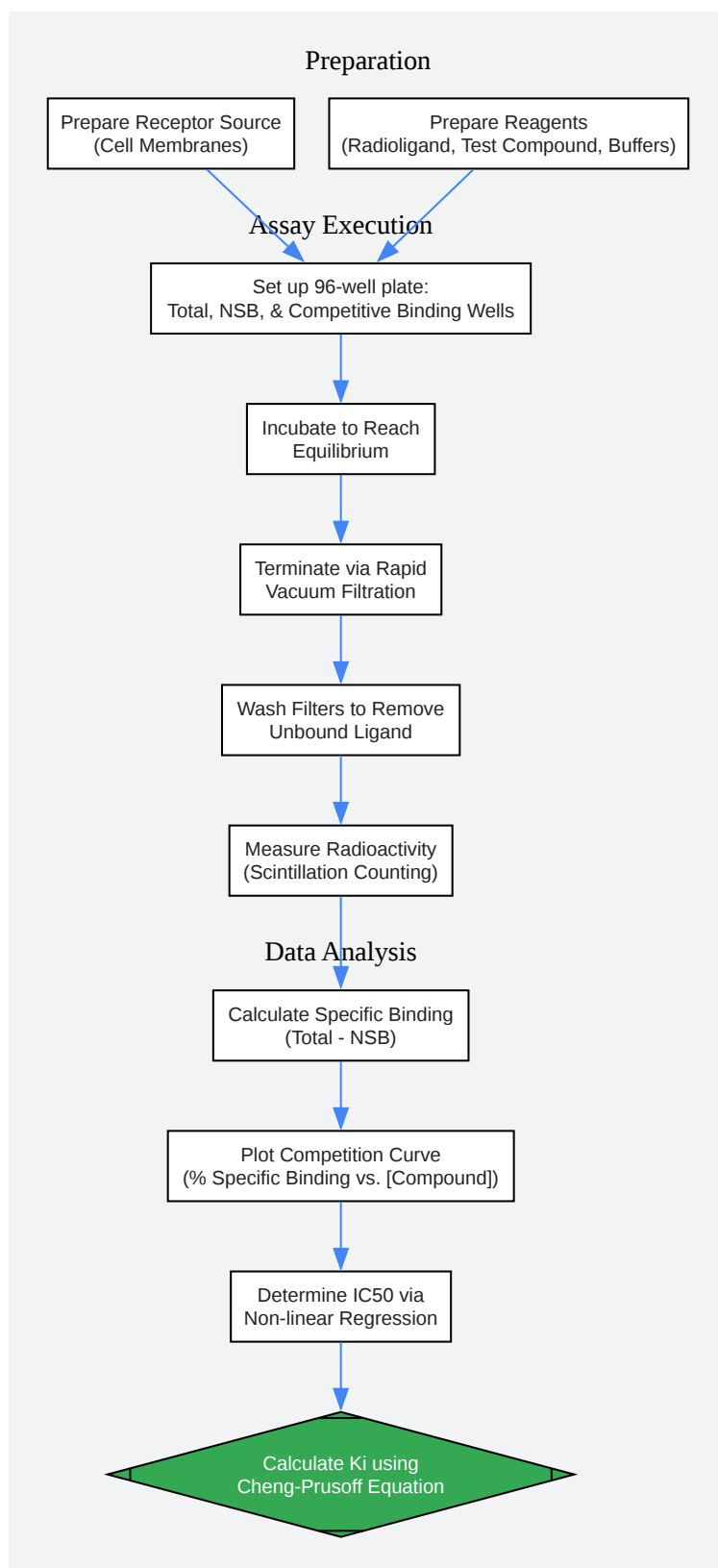
Target Receptor/Channel	Ligand	Affinity Metric	Value (μM)	Species/System	Reference
Mu-Opioid Receptor (MOR)	Propoxyphene	Ki	> 0.1	Human recombinant MOR	[1]
Kappa-Opioid Receptor (KOR)	d-propoxyphene	Differentiates poorly from delta	-	Mouse brain membranes	[2]
Delta-Opioid Receptor (DOR)	d-propoxyphene	Differentiates poorly from kappa	-	Mouse brain membranes	[2]
NMDA Receptor	Dextropropoxyphene	IC50	5	Rat cortical wedge ([3H]MK-801 binding)	[3]
NMDA Receptor (Functional)	Dextropropoxyphene	IC50	190	Rat cortical wedge (NMDA inhibition)	[3]
hERG Potassium Channel	Propoxyphene & Norpropoxyphene	IC50	~40	Xenopus oocytes	[4]
Voltage-Gated Sodium Channel	Propoxyphene	-	Potent Blocker	Rabbit atrial myocytes	[5][6]

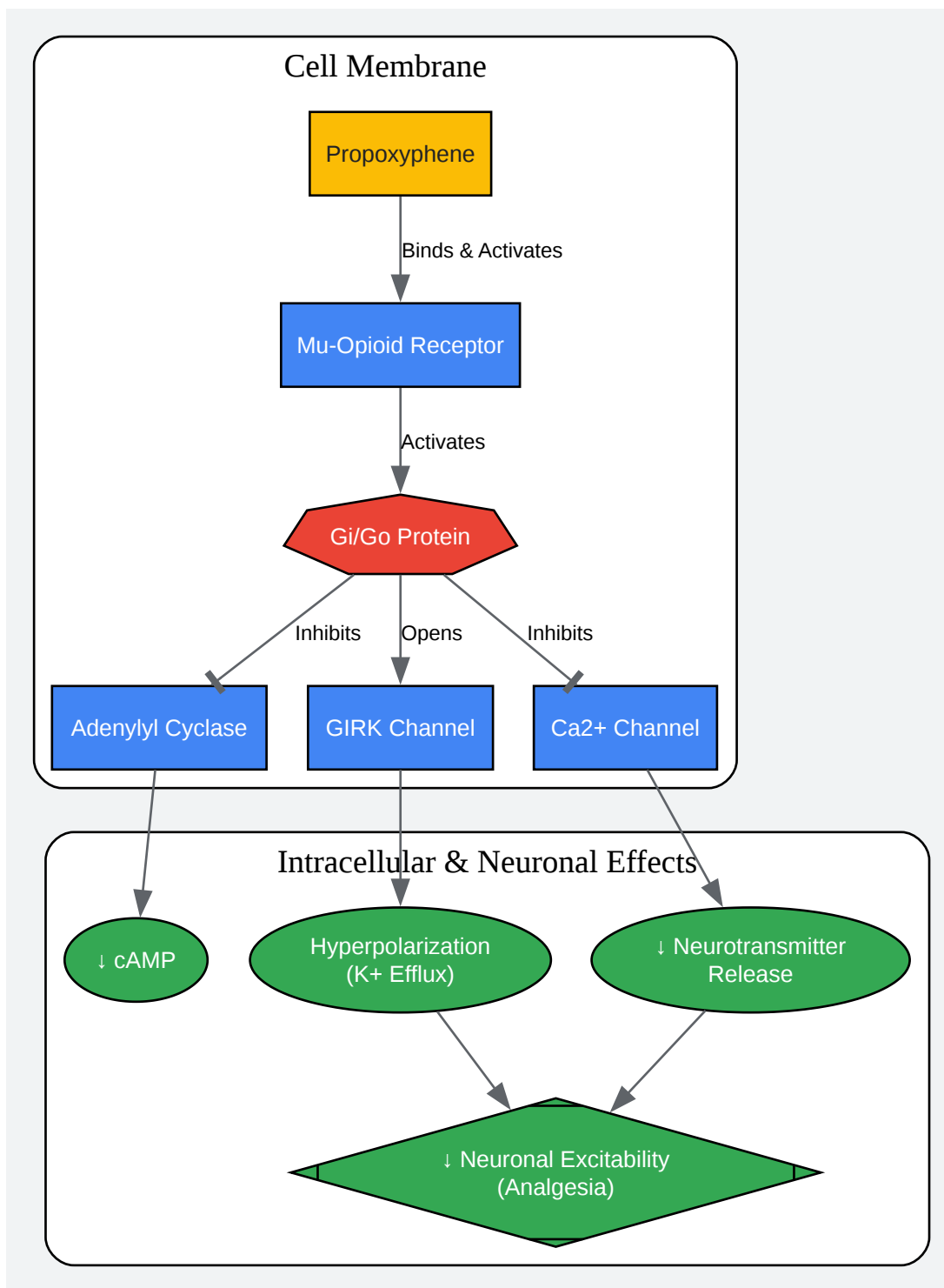
Note: A Ki value greater than 100 nM (0.1 μM) categorizes propoxyphene as having a relatively low affinity for the mu-opioid receptor compared to other potent opioids.[7][1]

## Multi-Target Interactions of Propoxyphene

Propoxyphene's analgesic effects are primarily attributed to its action on mu-opioid (OPRM1) and kappa-opioid (OPRK1) receptors.<sup>[8]</sup> However, its off-target activities are significant. It acts as a noncompetitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which may contribute to its analgesic properties.<sup>[3][8]</sup> Critically, propoxyphene and its major metabolite, norpropoxyphene, are potent blockers of cardiac ion channels, including voltage-gated sodium channels (leading to QRS widening) and hERG potassium channels (leading to QT interval prolongation).<sup>[4][5][9]</sup> This multi-channel blockade is the mechanistic basis for its naloxone-insensitive cardiotoxicity.<sup>[4][10]</sup>







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